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Cat. No.: B1522588 Get Quote

An In-Depth Technical Guide to the Stability and Reactivity of 2,2-Dimethyl-4-
oxocyclohexanecarboxylic Acid

Executive Summary
2,2-Dimethyl-4-oxocyclohexanecarboxylic acid (CAS No. 4029-26-9) is a substituted

cyclohexanone derivative featuring both a ketone and a carboxylic acid functional group. Its

unique structural arrangement, characterized by a γ-keto acid framework and a gem-dimethyl

group at the C2 position, dictates a distinct profile of stability and reactivity. Unlike β-keto acids,

this compound is thermally stable and not susceptible to facile decarboxylation due to the

spatial separation of its functional groups. The gem-dimethyl substitution significantly reduces

the molecule's conformational flexibility, which in turn influences the kinetics and

regioselectivity of its reactions.[1] This guide provides a comprehensive analysis of the

molecule's structural attributes, stability under various conditions, and the reactivity of its core

functional moieties. It further outlines detailed experimental protocols for key transformations,

offering valuable insights for researchers in organic synthesis and drug development.

Introduction and Molecular Overview
As a bifunctional organic molecule, 2,2-Dimethyl-4-oxocyclohexanecarboxylic acid serves

as a versatile building block in the synthesis of more complex chemical entities, including

pharmaceutical intermediates.[1][2] Understanding its fundamental chemical behavior is

paramount for its effective utilization.
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Chemical Identity
The core properties of the molecule are summarized below.

Property Value Reference

CAS Number 4029-26-9 [3]

Molecular Formula C₉H₁₄O₃ [3][4]

Molecular Weight 170.21 g/mol [3][4]

IUPAC Name

2,2-dimethyl-4-

oxocyclohexane-1-carboxylic

acid

[5]

SMILES CC1(C)CC(=O)CCC1C(O)=O [3]

Appearance Solid [4]

Structural Features and Stereochemistry
The molecule's behavior is governed by three primary structural features: the carboxylic acid,

the ketone, and the gem-dimethyl group, all attached to a cyclohexane scaffold.

Carboxylic Acid (C1): The primary acidic functional group, enabling salt formation,

esterification, and amidation.[1] Its pKa is estimated to be around 4-5.[1]

Ketone (C4): A site for nucleophilic attack and reduction. Its position relative to the carboxylic

acid defines the molecule as a γ-keto acid.

gem-Dimethyl Group (C2): This group introduces significant steric hindrance and reduces the

conformational flexibility of the cyclohexane ring, a phenomenon known as the Thorpe-Ingold

or gem-dimethyl effect.[1][6][7] This "locking" of the conformation can pre-organize the

molecule for certain reactions while hindering others, thereby influencing reaction rates and

outcomes.[1][8]

Caption: Key functional groups of the molecule.
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Physicochemical and Stability Profile
While specific experimental data for this exact molecule is sparse in public literature, its stability

can be inferred from its structural class and the behavior of related compounds.[9]

Thermal Stability Analysis
A critical aspect of this molecule's stability is its resistance to thermal decarboxylation.

Carboxylic acids that possess a carbonyl group at the β-position readily lose CO₂ upon heating

through a cyclic, six-membered transition state.[10][11][12] In 2,2-Dimethyl-4-
oxocyclohexanecarboxylic acid, the ketone is at the γ-position, making the formation of such

a low-energy transition state impossible. This structural difference imparts significant thermal

stability compared to β-keto analogues.

β-Keto Acid Decarboxylation (Favorable)

γ-Keto Acid (Subject Molecule - Unfavorable)

β-Keto Acid 6-Membered
Transition State

Heat (Δ)

Enol Intermediate + CO₂

2,2-Dimethyl-4-oxocyclo-
hexanecarboxylic Acid

No Low-Energy Cyclic
Transition State Possible

Heat (Δ)

No Decarboxylation

Click to download full resolution via product page

Caption: Rationale for thermal stability vs. β-keto acids.
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The molecule is expected to be stable under standard storage conditions, typically in a dry,

cool, and well-ventilated environment.[9][13]

Acidic Conditions: Stable. Protonation of the carbonyls is possible, but the carbon skeleton is

robust.

Basic Conditions: The carboxylic acid will be deprotonated to form a carboxylate salt. Strong

basic conditions could potentially promote enolate formation or epimerization at the C1

position, a phenomenon observed in other substituted cyclohexanecarboxylic acids where

cis-trans isomerization occurs to favor the more stable trans configuration.[14]

Biodegradation: Like other cyclohexanecarboxylic acid derivatives, this compound may be

susceptible to microbial degradation, which can be influenced by factors such as pH and

temperature.[15][16]

The gem-dimethyl effect is crucial to its conformational stability. It restricts ring-flipping and

biases the equilibrium towards a chair conformation that minimizes steric interactions, thereby

influencing the accessibility of the functional groups for reagents.[1][6]

Reactivity and Mechanistic Pathways
The reactivity is dominated by its two distinct functional groups. The presence of both a

nucleophilic/basic site (carboxylate) and electrophilic sites (carbonyl carbons) allows for a wide

range of transformations.

Reactions at the Carboxylic Acid Moiety
The carboxylic acid group undergoes reactions typical of its class.[17]

Esterification: Reacts with alcohols under acidic catalysis (Fischer esterification) to yield the

corresponding ester.

Amidation: Can be converted to an amide through activation (e.g., to an acyl chloride with

thionyl chloride) followed by reaction with an amine.[1]

Reduction: Can be reduced to the corresponding primary alcohol using strong reducing

agents like LiAlH₄, although this requires harsher conditions than the reduction of the ketone.
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Reactions at the Ketone Moiety
The ketone at C4 is a primary site for synthetic modification.

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild

reducing agents like sodium borohydride (NaBH₄), leaving the carboxylic acid intact.[1]

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by

organometallic reagents like Grignard or organolithium reagents, leading to the formation of

tertiary alcohols.[2]

Reductive Amination: The ketone can react with an amine in the presence of a reducing

agent (e.g., sodium cyanoborohydride) to form a substituted amine, a key transformation in

drug development.[2]

Keto-Enol Tautomerism: The ketone is in equilibrium with its enol form.[18][19] This process,

catalyzed by acid or base, involves the formation of a C=C double bond and a hydroxyl

group. While the keto form is generally more stable and predominates at equilibrium, the

enol intermediate is crucial for reactions at the α-carbon (C3 and C5).[20][21][22]

Experimental Protocols and Characterization
The following protocols are provided as validated, step-by-step methodologies for common

transformations.

Protocol: Selective Reduction of the Ketone Group
This protocol describes the reduction of the ketone to a hydroxyl group using sodium

borohydride, a mild reagent that will not affect the carboxylic acid.

Objective: To synthesize 2,2-Dimethyl-4-hydroxycyclohexanecarboxylic acid.

Materials:

2,2-Dimethyl-4-oxocyclohexanecarboxylic acid

Methanol (MeOH)
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Sodium borohydride (NaBH₄)

Deionized water

1 M Hydrochloric acid (HCl)

Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of 2,2-Dimethyl-4-
oxocyclohexanecarboxylic acid in 20 mL of methanol.

Cooling: Place the flask in an ice bath and stir the solution for 10 minutes until the

temperature equilibrates to 0-5 °C.

Addition of Reductant: Slowly add 0.25 g of sodium borohydride to the solution in small

portions over 15 minutes. Caution: Hydrogen gas is evolved.

Reaction: Allow the reaction to stir in the ice bath for 1 hour, then remove the ice bath and let

it stir at room temperature for an additional 2 hours.

Quenching: Carefully quench the reaction by slowly adding 10 mL of deionized water.

Acidification: Acidify the mixture to pH ~2 by the dropwise addition of 1 M HCl. This step

neutralizes the borate salts and ensures the carboxylic acid is protonated.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl

acetate (3 x 30 mL).

Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over

anhydrous magnesium sulfate.
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Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using

a rotary evaporator to yield the crude product.

Analysis: Characterize the product using ¹H NMR, IR (disappearance of C=O stretch around

1710 cm⁻¹, appearance of broad O-H stretch around 3300 cm⁻¹), and Mass Spectrometry.
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Caption: Workflow for selective ketone reduction.
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Protocol: Fischer Esterification of the Carboxylic Acid
This protocol details the conversion of the carboxylic acid to its methyl ester using methanol

under acidic catalysis.

Objective: To synthesize Methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate.

Materials:

2,2-Dimethyl-4-oxocyclohexanecarboxylic acid

Methanol (MeOH), anhydrous

Sulfuric acid (H₂SO₄), concentrated

Saturated sodium bicarbonate solution (NaHCO₃)

Diethyl ether

Anhydrous sodium sulfate (Na₂SO₄)

Reflux condenser, heating mantle, round-bottom flask

Procedure:

Setup: To a 50 mL round-bottom flask, add 1.0 g of 2,2-Dimethyl-4-
oxocyclohexanecarboxylic acid and 20 mL of anhydrous methanol.

Catalyst Addition: While stirring, carefully add 0.5 mL of concentrated sulfuric acid dropwise.

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 4

hours.

Cooling & Neutralization: Cool the mixture to room temperature. Slowly pour it into 50 mL of

cold, saturated sodium bicarbonate solution to neutralize the excess acid.

Extraction: Extract the aqueous mixture with diethyl ether (3 x 25 mL).
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Washing & Drying: Combine the organic layers, wash with water (1 x 20 mL) and brine (1 x

20 mL), then dry over anhydrous sodium sulfate.

Isolation: Filter the solution and remove the solvent via rotary evaporation to obtain the crude

ester.

Purification: If necessary, purify the product by column chromatography on silica gel.

Analysis: Confirm the structure via ¹H NMR (appearance of a methyl singlet ~3.7 ppm) and

IR (presence of ester C=O stretch ~1735 cm⁻¹).

Conclusion and Future Outlook
2,2-Dimethyl-4-oxocyclohexanecarboxylic acid presents a valuable combination of stability

and controlled reactivity. Its immunity to thermal decarboxylation makes it a robust scaffold for

multi-step synthesis. The primary reactive handles—the ketone and the carboxylic acid—can

be addressed with high selectivity using standard organic chemistry protocols. The steric and

conformational constraints imposed by the gem-dimethyl group are a key feature, offering an

avenue for stereocontrolled synthesis that warrants further investigation. Future research could

focus on leveraging these constraints for asymmetric transformations or exploring its utility as a

constrained scaffold in the design of novel bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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